Spiro[3.3]heptane-2,6-diamine
Overview
Description
Spiro[3.3]heptane-2,6-diamine: is a spirocyclic compound characterized by a unique structure where two cyclopropane rings are fused at a single carbon atom. This compound is of significant interest due to its rigid and strained structure, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
[2+2] Cycloadditions: One common method involves successive [2+2] cycloadditions between dichloroketene and olefins.
Double Substitution Reactions: Another method involves cyclizations through double substitution reactions between di-electrophiles and di-nucleophiles, resulting in higher turnover and yields, often without the need for chromatography.
Industrial Production Methods: While specific industrial production methods for Spiro[3
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Spiro[3.3]heptane-2,6-diamine can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under mild to moderate conditions.
Major Products:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
Chemistry:
Ligand Design: Used in the design of ligands for metal-organic frameworks (MOFs) due to its rigid structure.
Polymer Synthesis: Utilized in the synthesis of optically active polyamides.
Biology and Medicine:
Bioisosteres: Acts as a bioisostere for piperazine in drug design, enhancing drug-likeness and target selectivity.
Industry:
Hole-Transporting Materials: Used in the development of hole-transporting materials for electronic applications.
Mechanism of Action
The mechanism by which Spiro[3.3]heptane-2,6-diamine exerts its effects is largely dependent on its application. In drug design, it acts as a bioisostere, mimicking the structure and function of other cyclic compounds like piperazine. This mimicry allows it to interact with similar molecular targets and pathways, enhancing drug efficacy and selectivity .
Comparison with Similar Compounds
Spiro[3.3]heptane-2,6-dicarboxylic Acid: Shares the spirocyclic structure but with carboxylic acid groups instead of amine groups.
1-Oxa-2,6-Diazaspiro[3.3]heptane: A potential bioisostere for piperazine, similar in structure but with an oxygen atom incorporated into the ring.
Uniqueness: Spiro[3.3]heptane-2,6-diamine is unique due to its rigid spirocyclic structure and the presence of two amino groups, which provide versatile reactivity and potential for various applications in chemistry, biology, and industry.
Properties
IUPAC Name |
spiro[3.3]heptane-2,6-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c8-5-1-7(2-5)3-6(9)4-7/h5-6H,1-4,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYSTCCWEABAPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC(C2)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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